Product packaging for 1-(2-Ethylphenyl)propan-1-amine(Cat. No.:)

1-(2-Ethylphenyl)propan-1-amine

Cat. No.: B12088951
M. Wt: 163.26 g/mol
InChI Key: JPRNZIKNLCDMNS-UHFFFAOYSA-N
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Description

Significance of Aryl-Substituted Propan-1-amines in Synthetic and Mechanistic Chemistry

Aryl-substituted propan-1-amines are valuable building blocks in synthetic chemistry and serve as important subjects in the study of reaction mechanisms. The amine functional group is a key feature, acting as a nucleophile or a base in a variety of chemical transformations. msu.edu The reactivity of this amine is modulated by the electronic nature of the substituents on the aryl ring. nih.gov

The amination of aryl halides is a fundamental process for creating C-N bonds, crucial for the synthesis of numerous pharmaceuticals and other fine chemicals. nih.gov Studies on the kinetics and thermodynamics of such reactions provide deep insights into substituent effects. For instance, electron-donating groups can influence the activation energy barriers in amination reactions. nih.gov Furthermore, the presence of an amino group strongly activates an aromatic ring, directing incoming electrophiles to the ortho and para positions in electrophilic aromatic substitution reactions. libretexts.org

The study of aryl-substituted amines also extends to mechanistic investigations, such as examining the "alpha-effect" in reactions, where a neighboring atom with lone-pair electrons enhances the nucleophilicity of the reacting center. nih.gov While not directly applicable to the carbon backbone of 1-(2-ethylphenyl)propan-1-amine itself, such studies on related amine systems contribute to a broader understanding of amine reactivity. nih.gov

Current Research Landscape and Gaps Pertaining to this compound

The primary information available often pertains to its precursor, 1-(2-Ethylphenyl)propan-1-one . This ketone is commercially available and its analytical data can be found in chemical supplier catalogs. The synthesis of the target amine would likely proceed via the reduction of this ketone, a standard transformation in organic synthesis.

The lack of specific research on this compound means that its properties and behavior must be inferred from general principles of organic chemistry and studies on analogous compounds. The presence of the ortho-ethyl group is expected to introduce steric hindrance around the amine and the benzylic position, which could influence its reactivity in comparison to its unsubstituted or para-substituted counterparts. This steric bulk could affect the rates of reactions involving the amine or the benzylic proton.

The electronic effect of the ethyl group, being weakly electron-donating, would be expected to have a modest impact on the basicity of the amine and the reactivity of the aromatic ring in electrophilic substitution reactions. However, without empirical data from direct study, these remain well-founded but unconfirmed hypotheses. The absence of dedicated research on this specific isomer highlights a niche area within the broader field of substituted phenylpropanamines that remains to be explored.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N B12088951 1-(2-Ethylphenyl)propan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

1-(2-ethylphenyl)propan-1-amine

InChI

InChI=1S/C11H17N/c1-3-9-7-5-6-8-10(9)11(12)4-2/h5-8,11H,3-4,12H2,1-2H3

InChI Key

JPRNZIKNLCDMNS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C(CC)N

Origin of Product

United States

Advanced Synthetic Methodologies for 1 2 Ethylphenyl Propan 1 Amine

Catalytic and Stereoselective Synthesis Approaches

The development of catalytic and stereoselective methods is paramount for the efficient production of single-enantiomer amines. These strategies offer advantages in terms of atom economy, reduced waste, and high enantioselectivity, moving away from classical resolution techniques which are inherently limited to a 50% yield.

Asymmetric Reductive Amination Strategies

Asymmetric reductive amination of the corresponding ketone, 1-(2-ethylphenyl)propan-1-one, represents a direct and powerful route to 1-(2-ethylphenyl)propan-1-amine. This transformation can be achieved using various catalytic systems. Fungal reductive aminases (RedAms) have emerged as effective biocatalysts. These NADPH-dependent dehydrogenases can catalyze the reductive amination of a wide array of ketones. rsc.org Specifically, RedAms from Neosartorya species have demonstrated a superior ability to utilize ammonia (B1221849) as the amine source, enabling the synthesis of a broad range of primary amines with high conversions (up to >97%) and excellent enantiomeric excess. rsc.org These enzymes exhibit greater thermal stability compared to other members of the RedAm family, making them robust catalysts for industrial applications. rsc.org The reaction proceeds via the in-situ formation of an imine from the ketone and ammonia, which is then stereoselectively reduced by the enzyme. whiterose.ac.uk

Another approach involves the use of imine reductases (IREDs), which are NADPH-dependent enzymes that asymmetrically reduce pre-formed or in situ-generated imines. whiterose.ac.uk This method can theoretically achieve quantitative yields of the desired chiral amine with high enantioselectivity. whiterose.ac.uk The choice of enzyme and reaction conditions is crucial to steer the reaction towards the desired amine product and minimize the formation of the corresponding alcohol as a byproduct. whiterose.ac.uk

Chemocatalytic methods also offer viable routes. For instance, one-pot reductive amination of carbonyl compounds can be achieved using reagents like a 2-picoline-borane complex in the presence of an acid. clockss.org This method has been successfully applied to the synthesis of various alkoxyamine derivatives from aldehydes and ketones. clockss.org

Biocatalytic Transformations Utilizing Transaminases

Biocatalytic transamination has become a cornerstone of industrial chiral amine synthesis. nih.gov Transaminases (TAs), particularly ω-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. nih.govgoogle.com This method allows for the direct and highly enantioselective synthesis of chiral amines from prochiral ketones. researchgate.net

The process can be designed as a kinetic resolution of a racemic amine or, more efficiently, as an asymmetric synthesis from a ketone. In the asymmetric synthesis approach, an inexpensive amine donor, such as isopropylamine, is used in large excess to drive the equilibrium towards the formation of the desired amine product. nih.gov The choice of the transaminase is critical, and enzyme engineering techniques, such as directed evolution, have been instrumental in developing highly active and selective transaminases for specific substrates, including sterically demanding ones. nih.gov Immobilization of transaminases, often as whole-cell biocatalysts, can simplify downstream processing and enable catalyst recycling, enhancing the economic viability of the process. researchgate.netbme.hu Reaction conditions such as pH, temperature, and the presence of co-solvents can be optimized to maximize conversion and enantioselectivity. researchgate.net For instance, the optimal temperature for some transaminase-catalyzed reactions has been found to be around 45°C. researchgate.net

Catalyst TypeSubstrateKey FeaturesReference
Transaminase (TA)Prochiral KetoneHigh enantioselectivity, mild reaction conditions, environmentally benign. researchgate.net
Immobilized TA1-(3-methylphenyl)ethan-1-oneEnables catalyst recycling, improved process economics. researchgate.net
Engineered TAPrositagliptin ketone precursorTolerates high substrate concentrations and organic co-solvents. nih.gov

Enantioselective Hydrogenation of Imine Precursors

The enantioselective hydrogenation of imines is a highly efficient method for producing chiral amines. nih.gov This approach involves the formation of an imine from 1-(2-ethylphenyl)propan-1-one and an amine source, followed by hydrogenation using a chiral catalyst. Homogeneous asymmetric hydrogenation of unprotected N-H ketoimines using iridium catalysts, such as Ir-(S,S)-f-binaphane, can provide chiral amines in high yields (90-95%) and with high enantioselectivities (up to 95% ee). nih.gov The imine precursors are typically prepared by the addition of an organometallic reagent to a nitrile and can be isolated as stable hydrochloride salts. nih.gov

Iron-catalyzed asymmetric transfer hydrogenation of imines has also been developed as a general and efficient method. nih.gov Furthermore, chiral phosphoric acids can be employed as catalysts for the asymmetric hydrogenation of imines, although this may sometimes require higher catalyst loadings. google.com The development of heterogeneous catalysts for this transformation is also an area of active research, aiming to simplify catalyst separation and recycling. tue.nl

Catalyst SystemImine TypeYieldEnantioselectivity (ee)Reference
Ir-(S,S)-f-binaphaneN-H ketoimines90-95%up to 95% nih.gov
Iron-based catalystGeneral iminesNot specifiedNot specified nih.gov
Chiral Phosphoric AcidGeneral iminesModerateModerate google.com

Exploration of Novel Alkylation and Amination Routes

Research into novel synthetic routes continues to expand the toolkit for amine synthesis. Reductive amination using sodium cyanoborohydride (NaBH3CN) in the presence of an amine source like ammonium (B1175870) acetate (B1210297) is a classical yet effective method. youtube.com The reaction proceeds by forming an imine or enamine in situ, which is then reduced by the borohydride (B1222165) reagent. youtube.com

Multi-Component Reaction Design for Complex Amine Structures

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, offer a highly efficient strategy for building molecular complexity. nih.gov While direct examples for the synthesis of this compound via MCRs are not prevalent in the provided search results, the principles can be applied to generate analogous complex amine structures. For instance, imine-based MCRs like the Strecker, Bucherer-Bergs, and Mannich reactions are powerful tools for the synthesis of α-amino acids, hydantoins, and β-amino ketones, respectively. nih.gov The Povarov reaction can be used to construct tetrahydroquinolines. nih.gov

The mechanism of many MCRs involves the initial formation of an imine or enamine, which then undergoes further reactions. nih.gov For example, a one-pot synthesis of polyfunctionalized pyridines has been demonstrated through the reaction of an arylidene malononitrile (B47326) with a methylarylketone and sodium ethoxide. ekb.eg This highlights the potential of designing MCRs that could incorporate a 2-ethylphenyl moiety to generate complex amine-containing scaffolds.

Process Optimization and Scalability Studies in Amine Synthesis

The transition from a laboratory-scale synthesis to an industrial process requires rigorous optimization and scalability studies. For catalytic reactions, this involves optimizing parameters such as catalyst loading, temperature, pressure, and solvent to maximize yield and selectivity while minimizing costs and environmental impact. nih.gov

In biocatalytic processes, optimization includes factors like enzyme and substrate loading, pH, temperature, and the use of co-solvents to enhance enzyme activity and stability. researchgate.netfrontiersin.org For instance, in the transamination of 1-(3-methylphenyl)ethan-1-one, optimization of these parameters led to a conversion of over 99%. researchgate.net The use of immobilized enzymes is a key strategy for improving scalability, as it facilitates continuous processing and catalyst reuse. bme.hu

Continuous flow chemistry is increasingly being adopted for process optimization and scale-up. rsc.orgnih.gov Flow reactors offer advantages such as improved heat and mass transfer, enhanced safety, and the potential for automation. Automated systems using Bayesian optimization algorithms can efficiently explore the reaction parameter space to identify optimal conditions. nih.gov For example, a two-step continuous flow process for a hydrogenation followed by an amidation reaction was successfully optimized, demonstrating the potential for producing significant quantities of product in a small-scale setup. nih.gov The scale-up of biocatalytic reductive amination has also been demonstrated, with semi-preparative scale experiments successfully performed at higher substrate concentrations. frontiersin.org

Mechanistic Investigations of 1 2 Ethylphenyl Propan 1 Amine Reactivity

Reaction Pathways and Intermediate Characterization

The reactivity of 1-(2-Ethylphenyl)propan-1-amine is largely dictated by the presence of the primary amine group, which serves as a nucleophilic center, and the chiral carbon atom, which introduces stereochemical considerations into its chemical behavior.

Nucleophilic Reactivity and Derivatization Mechanisms

The lone pair of electrons on the nitrogen atom of this compound makes it a potent nucleophile. This nucleophilicity is the basis for a variety of derivatization reactions, which are crucial for analytical purposes and for the synthesis of more complex molecules.

One common derivatization strategy involves the reaction of the amine with reagents that form stable, easily detectable products. For instance, the reaction with dansyl-L-proline can be used to create diastereoisomeric amides, which can then be separated and analyzed using liquid chromatography. This method is effective for resolving enantiomeric amines. researchgate.net Another approach is the use of reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, which react with amines to form stable urea (B33335) derivatives suitable for reversed-phase HPLC analysis. researchgate.net

The nucleophilicity of amines generally follows the trend of secondary amines being more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia (B1221849). masterorganicchemistry.com This trend is influenced by both electronic and steric factors. The ethyl group on the phenyl ring of this compound can exert a steric effect, potentially modulating its reactivity compared to less hindered primary amines.

The table below summarizes some common derivatization reactions for primary amines:

Reagent TypeProductAnalytical Application
IsothiocyanatesThiourea derivativesEdman sequencing of peptides researchgate.net
ChloroformatesCarbamatesChromatography
Acyl HalidesAmidesChromatography, Synthesis
Aldehydes/KetonesImines (Schiff bases)Synthesis, Biological studies mnstate.edu

Amine Exchange and Condensation Reaction Mechanisms

This compound can participate in condensation reactions, where two molecules combine to form a larger molecule with the elimination of a small molecule, such as water. libretexts.org A key example is the reaction with a carboxylic acid to form an amide. This reaction is fundamental in organic synthesis and is the basis for the formation of peptide bonds in biological systems. pearson.com The mechanism typically involves the nucleophilic attack of the amine on the carbonyl carbon of the carboxylic acid, followed by dehydration.

The reaction of an amine with an aldehyde or ketone results in the formation of an imine (a compound containing a carbon-nitrogen double bond) through a condensation reaction. mnstate.eduyoutube.com This process is often reversible and can be catalyzed by acid. The initial step is the nucleophilic addition of the amine to the carbonyl group to form a tetrahedral intermediate called a carbinolamine. mnstate.edu This intermediate then dehydrates to form the imine.

Furthermore, amines can undergo exchange reactions. For instance, in the presence of a suitable catalyst, the amino group of this compound could potentially be exchanged with another amine.

Oxidation and Reduction Mechanistic Insights

The oxidation of primary amines like this compound can lead to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation can yield imines or oximes, while stronger oxidation can lead to the cleavage of the carbon-nitrogen bond. For instance, oxidation with potassium permanganate (B83412) (KMnO4) can convert a primary amine to an oxime. weebly.com

Conversely, the reduction of derivatives of this compound is also a significant transformation. For example, an imine formed from the condensation of the amine can be reduced to a secondary amine using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). mnstate.eduyoutube.com This two-step process of reductive amination is a powerful method for synthesizing more substituted amines. youtube.com

Kinetic and Thermodynamic Aspects of Chemical Transformations

The rates and equilibrium positions of reactions involving this compound are governed by kinetic and thermodynamic principles. The study of reaction kinetics provides insights into the reaction mechanism and the factors that influence the reaction rate.

For amine reactions, the rate is often dependent on the concentration of the reactants and the temperature. The Arrhenius equation describes the relationship between the rate constant, temperature, and activation energy. For instance, kinetic studies of the reaction of amines with carbon dioxide have been conducted using techniques like the stopped-flow method to determine pseudo-first-order reaction kinetics. bohrium.comresearchgate.net

The Brønsted-type plot, which correlates the reaction rate with the basicity of the amine, can offer insights into the transition state of the reaction. psu.edu A linear Brønsted plot suggests a similar mechanism across a series of related reactions.

Thermodynamically, the stability of the products relative to the reactants determines the position of equilibrium. For example, in condensation reactions, the removal of water can drive the equilibrium towards the formation of the product. mnstate.edu The Gibbs free energy change (ΔG) for a reaction, which combines enthalpy (ΔH) and entropy (ΔS) changes, determines its spontaneity.

Role of Chirality in Reaction Outcomes and Selectivity

The presence of a chiral center at the carbon atom bearing the amino group in this compound means that it exists as a pair of enantiomers. This chirality can have a profound influence on the outcome of its reactions, particularly when reacting with other chiral molecules or in the presence of a chiral catalyst.

The development of asymmetric syntheses to produce chiral amines is a significant area of research due to their importance in pharmaceuticals and natural products. google.com One approach is the use of chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. nih.gov For example, 1,2-amino alcohols and their derivatives are effective chiral auxiliaries in various asymmetric syntheses. nih.gov

In reactions involving the chiral center of this compound, the formation of one diastereomer may be favored over the other, leading to diastereoselectivity. This is often observed in reactions such as the addition of nucleophiles to imines derived from chiral amines. thieme-connect.de The steric and electronic properties of the substituents around the chiral center play a crucial role in determining the facial selectivity of the attack.

Furthermore, enzymes, which are inherently chiral catalysts, can be used to perform highly stereoselective transformations on amines. For instance, transaminases can be employed for the synthesis of chiral amines from prochiral ketones with high enantiomeric excess. researchgate.net

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) and Tandem MS/MS for Molecular Fingerprinting

HRMS would be used to determine the precise molecular weight of 1-(2-Ethylphenyl)propan-1-amine (C₁₁H₁₇N), allowing for the confirmation of its elemental composition with high accuracy. Tandem MS/MS experiments would involve selecting the protonated molecular ion ([M+H]⁺) and subjecting it to fragmentation. The resulting fragment ions would provide a unique "molecular fingerprint," revealing information about the compound's structure, such as the loss of the ethyl group, the propyl-amine side chain, or characteristic cleavages of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR for Connectivity and Stereochemistry2D NMR techniques would be essential for unambiguously assigning the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, helping to trace out the spin systems in the ethyl and propyl groups.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings (2-3 bonds) between protons and carbons, which is crucial for connecting the ethylphenyl group to the propan-amine side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy) would show through-space correlations between protons that are close to each other, which could help in determining the preferred conformation of the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques used to identify functional groups. copernicus.org For this compound, the spectra would be expected to show:

N-H stretching vibrations for the primary amine group, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region.

C-H stretching vibrations for the aromatic and aliphatic parts of the molecule around 2850-3100 cm⁻¹.

N-H bending vibrations near 1600 cm⁻¹.

C=C stretching vibrations within the aromatic ring in the 1450-1600 cm⁻¹ region.

C-N stretching vibrations in the 1000-1250 cm⁻¹ region. The combination of FT-IR and Raman data provides a comprehensive vibrational profile of the molecule. copernicus.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like this compound would exhibit characteristic absorption bands in the UV region. These are typically due to π → π* transitions within the benzene (B151609) ring. The position and intensity of these absorption maxima can be influenced by the alkyl and amino substituents on the aromatic system.

Due to the absence of specific experimental data for this compound in the scientific domain, a detailed and accurate article cannot be generated at this time.

X-ray Crystallography of this compound: A Structural Void

Despite the importance of understanding the three-dimensional structure of chemical compounds for predicting their properties and interactions, a comprehensive search of available scientific literature and crystallographic databases reveals a notable absence of X-ray crystallography data for this compound and its salts. As of the latest searches, no published studies have reported the single-crystal X-ray diffraction analysis of this specific compound.

X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides unequivocal information about the molecule's absolute stereochemistry, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the solid-state packing. For a chiral molecule like this compound, which exists as (R) and (S) enantiomers, X-ray crystallography of a single enantiomer or a diastereomeric salt would be invaluable for assigning the absolute configuration of its stereocenter.

The process of obtaining such data involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined. This information is typically deposited in crystallographic databases like the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD) as a Crystallographic Information File (CIF).

However, searches of these repositories for "this compound" or its synonyms and related terms have not yielded any relevant entries. This indicates that the crystal structure has not been determined and publicly shared, or that any such studies remain unpublished.

The lack of crystallographic data for this compound means that any understanding of its solid-state properties, such as its crystal lattice and packing motifs, remains speculative. While computational modeling can provide theoretical insights into its conformational preferences, these models lack the empirical validation that experimental X-ray data provides.

Future research involving the synthesis of high-purity crystalline forms of this compound or its salts, followed by successful single-crystal X-ray diffraction analysis, would be a significant contribution to the chemical sciences. Such a study would provide the foundational structural data necessary for a more complete understanding of this compound's chemical and physical properties.

Computational Chemistry and Theoretical Studies of 1 2 Ethylphenyl Propan 1 Amine

Density Functional Theory (DFT) Calculations for Molecular Properties and Energetics

DFT has become a standard tool for investigating the structural and electronic properties of molecules. However, specific DFT studies on 1-(2-Ethylphenyl)propan-1-amine are not found in the reviewed literature.

Optimized Geometries and Conformational Landscapes

A full analysis of the conformational landscape of this compound, which would involve identifying all stable conformers and the energy barriers between them, has not been publicly reported. Such a study would be crucial for understanding the molecule's preferred three-dimensional structure, which underpins its physical and chemical properties.

Electronic Structure and Reactivity Descriptors

Detailed analyses of the electronic structure of this compound using methods like Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, and the calculation of Fukui functions are not available in the current body of scientific literature. These analyses would provide valuable insights into charge distribution, reactive sites, and the nature of chemical bonds within the molecule.

Spectroscopic Parameter Prediction and Experimental Validation

While computational methods are frequently used to predict spectroscopic data (such as NMR, IR, and UV-Vis spectra) to aid in the characterization of new compounds, specific predictive studies for this compound, along with their experimental validation, have not been published.

Mechanistic Simulation and Reaction Pathway Analysis

There is a lack of published research detailing the simulation of reaction mechanisms involving this compound. Consequently, information on its potential transition states and the energy barriers for various chemical transformations is not available.

Molecular Modeling of Intermolecular Interactions

Similarly, molecular modeling studies focused on the intermolecular interactions of this compound, which would be essential for understanding its behavior in condensed phases and its potential interactions with biological targets, are not found in the public domain.

An article on the solid-state structure and supramolecular chemistry of this compound cannot be generated at this time. Extensive searches for specific crystallographic and structural data for the compound "this compound" have not yielded any primary research articles, crystallographic database entries, or scholarly publications that would be necessary to accurately and informatively address the requested outline.

The required sections on X-ray crystallographic analysis, intermolecular interactions (including hydrogen bonding, C-H···π, and π-π stacking), Hirshfeld surface analysis, and polymorphism necessitate specific experimental data that does not appear to be publicly available for this particular compound. Without access to peer-reviewed studies detailing these specific analyses, it is not possible to provide a scientifically accurate and detailed article as requested.

Applications of 1 2 Ethylphenyl Propan 1 Amine in Catalysis and Advanced Materials Research

Chiral Ligand Development in Asymmetric Catalysis

The quest for effective chiral ligands is a cornerstone of asymmetric catalysis, aiming to achieve high enantioselectivity in chemical reactions. Chiral amines and their derivatives are a critical class of compounds in this endeavor, often serving as precursors or key components of these ligands. The structure of 1-(2-ethylphenyl)propan-1-amine, featuring a chiral center adjacent to an aromatic ring, makes it a candidate for development into a chiral ligand.

While direct research on this compound as a standalone ligand is not extensively documented, its structural analogues have found utility in various catalytic systems. The presence of the ethyl group on the phenyl ring can introduce specific steric and electronic effects, which could be beneficial in tuning the selectivity of a metal-catalyzed reaction.

Table 1: Potential Asymmetric Catalytic Applications for Ligands Derived from this compound

Catalytic ReactionPotential Role of LigandDesired Outcome
Asymmetric HydrogenationFormation of a chiral metal complex to guide the approach of hydrogen to a prochiral substrate.High enantiomeric excess of the hydrogenated product.
Asymmetric Allylic AlkylationModulation of the stereochemical outcome of nucleophilic attack on a π-allyl metal complex.Enantioselective formation of carbon-carbon or carbon-heteroatom bonds.
Asymmetric Aldol ReactionsCreation of a chiral environment around a metal enolate to control the stereochemistry of the addition to an aldehyde.Diastereo- and enantioselective synthesis of β-hydroxy carbonyl compounds.

This table represents theoretical applications based on the structural features of the compound and established principles in asymmetric catalysis. Further research is needed to validate these potential uses.

Building Blocks for Complex Organic Architectures

The synthesis of complex organic molecules, particularly those with defined stereochemistry, often relies on the use of chiral building blocks. These are small, enantiomerically pure molecules that are incorporated into a larger structure. This compound, with its defined stereocenter, is a valuable potential building block.

Its primary amine functionality allows for a wide range of chemical transformations, including amidation, imine formation, and N-alkylation. These reactions enable the integration of the chiral 1-(2-ethylphenyl)propyl motif into larger, more complex molecular frameworks. The ethylphenyl group can also serve as a handle for further functionalization through aromatic substitution reactions.

Precursors in Polymer Chemistry and Materials Science

The field of polymer chemistry is increasingly focused on the development of materials with precisely controlled architectures and properties. Chiral monomers can be used to synthesize polymers with unique characteristics, such as helical structures or the ability to recognize other chiral molecules.

This compound could serve as a monomer or a precursor to a monomer in the synthesis of novel polymers. For example, it could be incorporated into polyamides, polyimides, or other condensation polymers. The chirality of the amine could influence the polymer's secondary structure and its macroscopic properties, potentially leading to materials with applications in chiral separations, sensing, or as specialized optical materials.

Investigation in Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry involves the study of non-covalent interactions between molecules. Chiral recognition is a key aspect of this field, where a chiral "host" molecule can selectively bind to one enantiomer of a chiral "guest" molecule.

The structure of this compound makes it an interesting candidate for studies in supramolecular assembly and host-guest chemistry. It can act as a guest molecule, to be recognized by a larger chiral host, or it could be incorporated into the structure of a host molecule itself. The ethylphenyl group provides a hydrophobic surface for binding, while the amine group can participate in hydrogen bonding, both of which are key interactions in supramolecular systems.

Q & A

Basic Research Question

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid amine vapor exposure.
  • Waste Disposal : Segregate hazardous waste for professional treatment (e.g., incineration) .

How do substituents on the phenyl ring modulate the compound’s chemical reactivity?

Advanced Research Question
Substituent effects are studied via analogs:

AnalogSubstituentKey Property Changes
1-(2-Ethylphenyl)-1,1-difluoropropan-2-amineDifluoroEnhanced electronegativity
1-(2-Methoxyphenyl)propan-1-amineMethoxyIncreased solubility in polar solvents
1-(2,4,6-Trimethylphenyl)propan-1-amineSteric bulkReduced nucleophilic reactivity

Ethyl groups balance lipophilicity and steric hindrance, optimizing membrane permeability in drug design .

What strategies improve multi-step synthesis yields of this compound derivatives?

Advanced Research Question

  • Intermediate Purification : Isolate and characterize intermediates (e.g., oxazole precursors) before coupling.
  • Catalytic Systems : Transition metal catalysts (e.g., Pd for cross-couplings).
  • Solvent-Free Conditions : Reduce side reactions in sensitive steps.
    For example, a 48% yield was achieved in a hepatitis C inhibitor synthesis by optimizing reaction time and reagent ratios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.